N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide
Description
N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a combination of dimethoxyphenyl, dimethylpyrimidinyl, and fluorobenzamide groups
Properties
Molecular Formula |
C22H22FN5O3 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
N-[(E)-N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C22H22FN5O3/c1-13-11-14(2)25-21(24-13)28-22(27-20(29)15-5-7-16(23)8-6-15)26-18-12-17(30-3)9-10-19(18)31-4/h5-12H,1-4H3,(H2,24,25,26,27,28,29) |
InChI Key |
YWQHQQGJNLOXNQ-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\NC2=C(C=CC(=C2)OC)OC)/NC(=O)C3=CC=C(C=C3)F)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide typically involves multiple steps. One common method includes the reaction of 2,5-dimethoxyaniline with 4,6-dimethylpyrimidin-2-amine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 4-fluorobenzoyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH. The use of high-throughput screening and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dimethylpyrimidine: Shares the dimethylpyrimidinyl group but lacks the fluorobenzamide and dimethoxyphenyl groups.
Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Contains the dimethylpyrimidinyl group but differs in other structural aspects.
Uniqueness
N-{(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
